Cas no 1185299-61-9 ({1-(2-Methoxyethyl)piperidin-4-ylmethyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride)

{1-(2-Methoxyethyl)piperidin-4-ylmethyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride 化学的及び物理的性質
名前と識別子
-
- {[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy -drofuran-2-ylmethyl)amine dihydrochloride
- 1-(1-(2-Methoxyethyl)piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine dihydrochloride
- 1185299-61-9
- 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine;dihydrochloride
- {[1-(2-methoxyethyl)piperidin-4-yl]methyl}(oxolan-2-ylmethyl)amine dihydrochloride
- {[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine dihydrochloride
- 1-(1-(2-Methoxyethyl)piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanaminedihydrochloride
- {[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride
- {1-(2-Methoxyethyl)piperidin-4-ylmethyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride
-
- MDL: MFCD06800924
- インチ: InChI=1S/C14H28N2O2.2ClH/c1-17-10-8-16-6-4-13(5-7-16)11-15-12-14-3-2-9-18-14;;/h13-15H,2-12H2,1H3;2*1H
- InChIKey: XLJMVHHETOGDKK-UHFFFAOYSA-N
- ほほえんだ: COCCN1CCC(CC1)CNCC2CCCO2.Cl.Cl
計算された属性
- せいみつぶんしりょう: 328.1684336g/mol
- どういたいしつりょう: 328.1684336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 218
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.7Ų
{1-(2-Methoxyethyl)piperidin-4-ylmethyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
{1-(2-Methoxyethyl)piperidin-4-ylmethyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM487918-1g |
1-(1-(2-Methoxyethyl)piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine dihydrochloride |
1185299-61-9 | 97% | 1g |
$217 | 2023-02-18 | |
TRC | M304545-50mg |
{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride |
1185299-61-9 | 50mg |
$ 115.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016447-500mg |
{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride |
1185299-61-9 | 500mg |
2991.0CNY | 2021-07-13 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016447-500mg |
{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride |
1185299-61-9 | 500mg |
2991CNY | 2021-05-07 | ||
TRC | M304545-5mg |
{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride |
1185299-61-9 | 5mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM487918-5g |
1-(1-(2-Methoxyethyl)piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine dihydrochloride |
1185299-61-9 | 97% | 5g |
$644 | 2023-02-18 | |
TRC | M304545-10mg |
{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride |
1185299-61-9 | 10mg |
$ 65.00 | 2022-06-04 |
{1-(2-Methoxyethyl)piperidin-4-ylmethyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride 関連文献
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
{1-(2-Methoxyethyl)piperidin-4-ylmethyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochlorideに関する追加情報
Research Brief on 1185299-61-9 and 1-(2-Methoxyethyl)piperidin-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine Dihydrochloride
The chemical compound 1185299-61-9, also known as {1-(2-Methoxyethyl)piperidin-4-ylmethyl}(tetrahydrofuran-2-ylmethyl)amine Dihydrochloride, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. The following brief synthesizes the latest findings and developments related to this compound, providing a comprehensive overview for researchers and industry professionals.
Recent studies have focused on the pharmacological properties of 1185299-61-9, particularly its affinity for specific receptor subtypes. Preliminary in vitro assays indicate that the compound exhibits high selectivity for certain G-protein-coupled receptors (GPCRs), which are critical in neurotransmission and neuroregulation. The dihydrochloride salt form enhances its solubility and bioavailability, making it a viable candidate for further preclinical development. Researchers have also explored its potential in addressing neurological disorders such as Parkinson's disease and schizophrenia, where modulation of dopaminergic and serotonergic pathways is crucial.
The synthesis and optimization of 1185299-61-9 have been detailed in several recent publications. A key challenge in its development has been achieving stereochemical purity, as the compound's activity is highly dependent on its configuration. Advanced chromatographic techniques and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure the integrity of the final product. Additionally, computational modeling has played a pivotal role in understanding the compound's binding interactions at the molecular level, providing insights for further structural modifications.
In vivo studies have further elucidated the compound's pharmacokinetic and pharmacodynamic profiles. Animal models have demonstrated favorable blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics. However, dose-dependent side effects, such as mild cardiovascular perturbations, have been observed, necessitating careful optimization of dosing regimens. These findings underscore the importance of balancing efficacy and safety in the development of 1185299-61-9 as a therapeutic agent.
Looking ahead, the research community is optimistic about the translational potential of 1185299-61-9. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance the compound through clinical trials. Future studies will likely focus on expanding its therapeutic indications and exploring combination therapies with existing drugs. As the body of evidence grows, 1185299-61-9 may emerge as a cornerstone in the treatment of complex neurological and psychiatric conditions.
1185299-61-9 ({1-(2-Methoxyethyl)piperidin-4-ylmethyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride) 関連製品
- 476276-63-8(3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)
- 1281303-65-8(2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole)
- 1251617-59-0(6-({(4-methoxyphenyl)methylcarbamoyl}methyl)-7-oxo-6H,7H-1,2thiazolo4,5-dpyrimidine-3-carboxamide)
- 1803567-14-7(Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-)
- 2320515-76-0(4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one)
- 1266522-92-2(methyl 3-oxopiperidine-4-carboxylatehydrochloride)
- 2228655-77-2(2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine)
- 882516-45-2((3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride)
- 1216246-16-0(5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole)
- 956004-50-5(4-Butyryl benzonitrie)